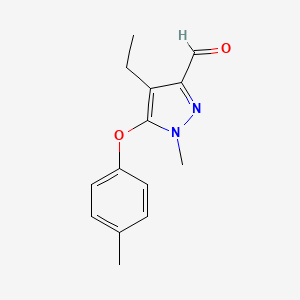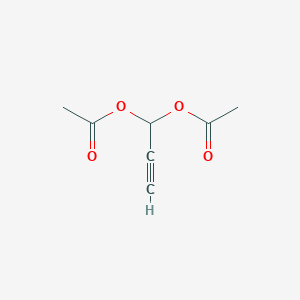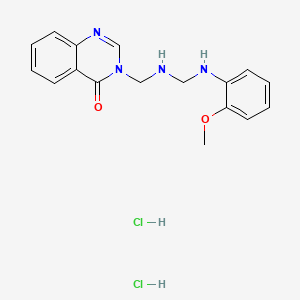
Toluylene blue
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions: Toluylene blue is synthesized through a series of chemical reactions involving aromatic amines and sulfur compounds. The process typically starts with the nitration of toluene to produce nitrotoluene, which is then reduced to toluidine. The toluidine is subsequently reacted with sulfur and other reagents to form the final dye compound .
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors where the reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure high yield and purity. The final product is then purified through crystallization and filtration processes .
化学反応の分析
Types of Reactions: Toluylene blue undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its application in different fields.
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: The dye can be reduced using reducing agents such as sodium borohydride or zinc dust in the presence of an acid.
Substitution: Substitution reactions involve the replacement of functional groups in the dye molecule, often using halogens or other nucleophiles.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound, which can have different staining properties and applications .
科学的研究の応用
Toluylene blue has a wide range of applications in scientific research:
Chemistry: It is used as a redox indicator in various chemical reactions.
Medicine: this compound is used in clinical diagnostics to identify dysplasia and carcinoma in tissues.
作用機序
Toluylene blue exerts its effects by binding to acidic tissue components, such as nucleic acids and polysaccharides. The dye’s metachromatic properties allow it to change color depending on the chemical environment, which enhances the contrast in stained tissues . The molecular targets include DNA and RNA, where the dye intercalates between the nucleic acid bases, providing a clear visualization of cell structures .
類似化合物との比較
Methylene Blue: Another thiazine dye with similar staining properties but different chemical structure.
Azure B: A dye used in combination with methylene blue for staining purposes.
Crystal Violet: A triphenylmethane dye used for similar applications but with different chemical properties.
Uniqueness of Toluylene Blue: this compound is unique due to its high affinity for nucleic acids and its ability to provide sharp contrast in stained tissues. Its metachromatic properties make it particularly valuable for distinguishing between different tissue components, which is not as pronounced in some of the similar compounds .
特性
CAS番号 |
97-26-7 |
|---|---|
分子式 |
C15H19ClN4 |
分子量 |
290.79 g/mol |
IUPAC名 |
[4-(2,4-diamino-5-methylphenyl)iminocyclohexa-2,5-dien-1-ylidene]-dimethylazanium;chloride |
InChI |
InChI=1S/C15H18N4.ClH/c1-10-8-15(14(17)9-13(10)16)18-11-4-6-12(7-5-11)19(2)3;/h4-9H,1-3H3,(H3,16,17);1H |
InChIキー |
SRAVWPVICTXESG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1N)N)N=C2C=CC(=[N+](C)C)C=C2.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![calcium;1-amino-4-[(4-methyl-2-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775006.png)








![2,2,2-Trichloro-1-(1-methyl-1,2-diazaspiro[2.5]octan-2-yl)ethanol](/img/structure/B13775065.png)


